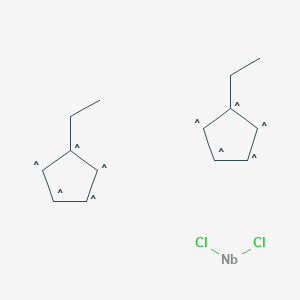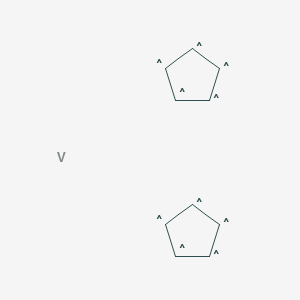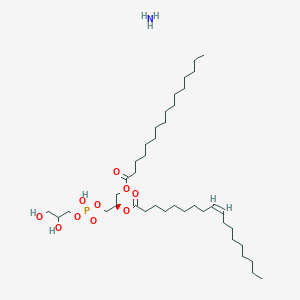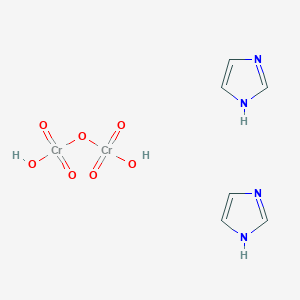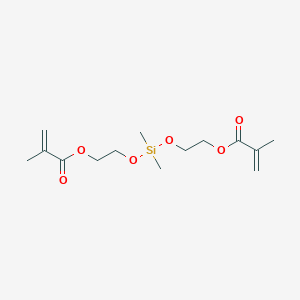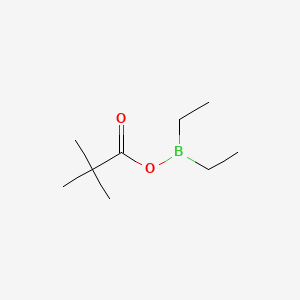
Diethylboryl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C9H19BO2
. It is characterized by its unique structure, which includes a pivalate group (derived from trimethylacetic acid) and a diethylboryl group. This compound is of interest in various fields of chemistry due to its reactivity and potential applications in synthesis and catalysis.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethylboryl pivalate can be synthesized through the reaction of trimethylacetic acid (pivalic acid) with diethylborinic acid. The reaction typically involves the formation of an anhydride intermediate, which then reacts with diethylborinic acid to form the final product. The reaction conditions often include:
Temperature: Around 60°C under reduced pressure (10 mmHg) to facilitate the removal of by-products.
Solvent: An inert solvent such as toluene or hexane may be used to dissolve the reactants and control the reaction environment.
Catalysts: In some cases, a catalyst such as a Lewis acid may be employed to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant concentrations) is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Diethylboryl pivalate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides or other boron-containing compounds.
Substitution: The pivalate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium perborate, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, or thiols for substitution reactions.
Major Products:
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethylboryl pivalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It serves as a precursor for boronic acids, which are valuable intermediates in Suzuki-Miyaura cross-coupling reactions.
Biology: In biological research, boron-containing compounds are explored for their potential in drug delivery and as enzyme inhibitors.
Medicine: Boron neutron capture therapy (BNCT) for cancer treatment utilizes boron compounds to target and destroy cancer cells.
Industry: It is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
Mecanismo De Acción
The mechanism by which diethylboryl pivalate exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. In biological systems, boron compounds can inhibit enzymes by binding to active sites or altering the enzyme’s conformation. In BNCT, boron atoms capture neutrons and undergo nuclear reactions that produce high-energy particles, selectively destroying cancer cells.
Comparación Con Compuestos Similares
Diethylboryl pivalate can be compared with other boron-containing compounds such as:
Triethylborane: A boron compound with three ethyl groups, used as a reagent in organic synthesis.
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups, widely used in cross-coupling reactions.
Borate Esters: Esters of boric acid, used in various industrial applications.
Uniqueness: this compound is unique due to its combination of a pivalate group and a diethylboryl group, which imparts specific reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a potential candidate for various applications in research and industry.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for innovative solutions in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
34574-27-1 |
|---|---|
Fórmula molecular |
C9H19BO2 |
Peso molecular |
170.06 g/mol |
Nombre IUPAC |
diethylboranyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H19BO2/c1-6-10(7-2)12-8(11)9(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
MHSAIHVCWXTSBN-UHFFFAOYSA-N |
SMILES canónico |
B(CC)(CC)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


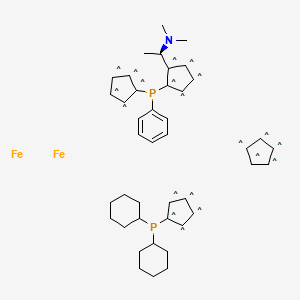

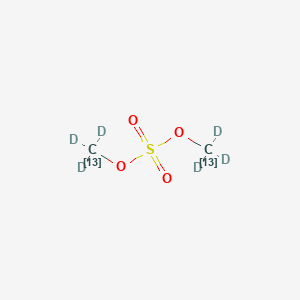
![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)


